

A Technical Guide to the Physical Properties of 2,5-Dimethylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylhexane

Cat. No.: B165582

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylhexane is a branched-chain alkane with the chemical formula C8H18. It is an isomer of octane and finds application in various industrial and research settings, including as a component in aviation fuel and as a solvent. For professionals in research and drug development, a thorough understanding of its physical properties is crucial for its use in synthesis, as a reaction medium, or in purification processes. This guide provides a detailed overview of the key physical characteristics of **2,5-Dimethylhexane**, methodologies for their determination, and a comparative analysis of its properties in relation to its structural isomers.

Core Physical Properties of 2,5-Dimethylhexane

The physical properties of **2,5-Dimethylhexane** are summarized in the table below. These values are essential for predicting its behavior under various experimental conditions.

Property	Value	Units	Notes
Molecular Formula	C8H18	-	-
Molar Mass	114.232	g·mol ⁻¹	-
Appearance	Colorless liquid	-	[1]
Odor	Odorless	-	[1]
Boiling Point	108.1 to 109.9	°C	At standard atmospheric pressure. [1]
Melting Point	-93 to -89	°C	[1]
Density	0.694	g·mL ⁻¹	At 25 °C. [1] [2]
Vapor Pressure	7.582 kPa (56.87 mmHg)	kPa (mmHg)	At 37.7 °C. [1]
Refractive Index	1.392	-	At 20 °C (nD). [1] [2]
Flash Point	26	°C	[1]
Kinematic Viscosity	Data for 2,5-dimethylhexane is not readily available, but for n-octane, a structural isomer, it is approximately 0.542 mPa·s at 25 °C. The viscosity of branched alkanes is generally slightly higher than their straight-chain counterparts.	mPa·s (cP)	-

Experimental Protocols for Property Determination

Accurate determination of physical properties is paramount for chemical characterization. The following are standard methodologies for measuring the key physical properties of liquid

organic compounds like **2,5-Dimethylhexane**.

Boiling Point (Distillation Range) Determination

The boiling point of **2,5-Dimethylhexane** is typically determined using the ASTM D1078 standard test method. This method is designed for volatile organic liquids that are chemically stable during distillation.[3][4]

Methodology:

- Apparatus: A distillation flask, condenser, graduated receiving cylinder, and a calibrated thermometer or temperature probe are required.
- Procedure: A 100 mL sample of the liquid is placed in the distillation flask.[5] Heat is applied, and the temperature is monitored. The initial boiling point is the temperature at which the first drop of condensate falls from the condenser into the receiving cylinder.[5] The temperature is recorded throughout the distillation process until the final drop evaporates from the bottom of the flask, which constitutes the dry point. The boiling range is the temperature interval between the initial boiling point and the dry point.
- Significance: This method provides crucial data on the volatility of the substance, which is important for purification processes like distillation and for assessing product purity.[3][6]

Density Measurement

The density of liquid hydrocarbons is accurately measured using the ASTM D4052 standard test method, which employs a digital density meter.[2][7]

Methodology:

- Apparatus: A digital density meter with an oscillating U-tube is used.[7][8]
- Procedure: A small sample (approximately 1-2 mL) of **2,5-Dimethylhexane** is injected into the thermostatically controlled U-tube.[8] The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass. This frequency is then converted into a density value. The measurement is highly precise and requires a small sample volume.

- Significance: Density is a fundamental physical property used in quality control and for converting measured volumes to mass.[\[2\]](#)

Melting Point Determination

For substances that are solid at room temperature, the OECD Guideline 102 provides several methods for determining the melting point.[\[9\]](#)[\[10\]](#) For compounds like **2,5-Dimethylhexane**, which has a very low melting point, a cryostat is typically required. The capillary method is commonly adapted for low-temperature measurements.

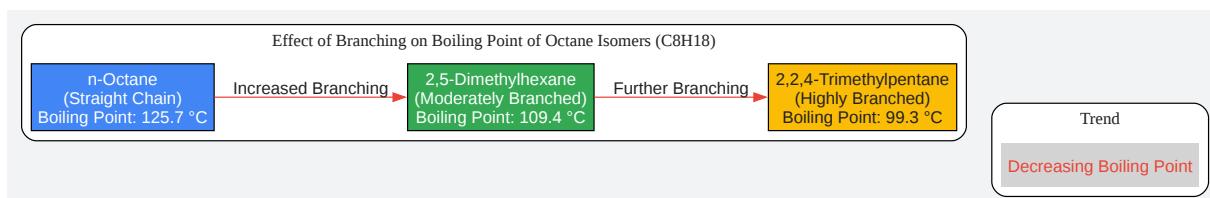
Methodology:

- Apparatus: A thin-walled capillary tube, a cooling bath (cryostat), and a calibrated low-temperature thermometer or probe.
- Procedure: A small, solidified sample of **2,5-Dimethylhexane** is introduced into the capillary tube. The tube is placed in a cooling bath, and the temperature is slowly lowered until the substance solidifies. The bath is then slowly warmed at a controlled rate (e.g., 1-2 °C per minute). The melting range is the temperature from which the first signs of liquefaction are observed to the temperature at which the entire sample is liquid.
- Significance: The melting point is a critical indicator of purity. Impurities typically depress and broaden the melting range.

Kinematic Viscosity Measurement

The kinematic viscosity of petroleum products and related liquids is determined by the ASTM D445 standard test method.[\[1\]](#)[\[11\]](#)

Methodology:


- Apparatus: A calibrated glass capillary viscometer and a constant temperature bath.
- Procedure: The time is measured for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer at a precisely controlled temperature.[\[1\]](#)[\[12\]](#) The kinematic viscosity is then calculated by multiplying the measured flow time by the calibration constant of the viscometer.[\[12\]](#) To obtain the dynamic viscosity, the kinematic viscosity is multiplied by the density of the liquid at the same temperature.[\[1\]](#)[\[11\]](#)

- Significance: Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in applications involving fluid dynamics, such as in lubrication and solvent flow.[\[1\]](#)

Structure-Property Relationship: Boiling Points of Octane Isomers

The molecular structure of an alkane significantly influences its physical properties. Branching, in particular, affects the boiling point. Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. Weaker intermolecular forces require less energy to overcome, resulting in a lower boiling point.

The following diagram illustrates this relationship by comparing the boiling points of n-octane (a straight-chain alkane), **2,5-dimethylhexane** (a moderately branched isomer), and **2,2,4-trimethylpentane** (a highly branched isomer).

[Click to download full resolution via product page](#)

Caption: Relationship between molecular branching and boiling point in octane isomers.

Conclusion

This technical guide has provided a comprehensive overview of the essential physical properties of **2,5-Dimethylhexane**, detailed the standard experimental protocols for their measurement, and illustrated the fundamental relationship between molecular structure and physical properties. The data and methodologies presented herein are intended to serve as a

valuable resource for researchers, scientists, and drug development professionals in their laboratory and development endeavors. Accurate knowledge and application of these principles are fundamental to ensuring the successful and reproducible use of this compound in a scientific context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 6. store.astm.org [store.astm.org]
- 7. ASTM D4052 - eralytics [eralytics.com]
- 8. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 9. oecd.org [oecd.org]
- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 11. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 12. tamson-instruments.com [tamson-instruments.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 2,5-Dimethylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165582#physical-properties-of-2-5-dimethylhexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com